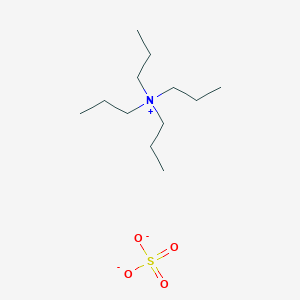
Tetrapropylazanium;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in various industrial and scientific applications. The sulfate anion in this compound contributes to its solubility in water and its ability to act as a surfactant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) can be synthesized through the quaternization of tripropylamine with a suitable alkylating agent, followed by the addition of sulfuric acid to form the sulfate salt. The reaction typically involves:
Reactants: Tripropylamine and an alkylating agent (e.g., propyl bromide).
Conditions: The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Procedure: Tripropylamine is reacted with the alkylating agent to form the quaternary ammonium compound, which is then treated with sulfuric acid to yield the sulfate salt.
Industrial Production Methods: In industrial settings, the production of 1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) follows similar principles but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: For efficient production and purification.
Quality control: Ensuring the purity and consistency of the final product through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Such as halides or hydroxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, can be used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quaternary ammonium compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of different oxidized derivatives.
Reduction Products: Reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Biology: Employed in the study of cell membranes and ion channels due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and other cleaning products.
Mécanisme D'action
The mechanism by which 1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) exerts its effects involves:
Surfactant Action: The compound reduces surface tension, allowing it to interact with and disrupt cell membranes.
Molecular Targets: It targets lipid bilayers in cell membranes, leading to increased permeability and potential cell lysis.
Pathways Involved: The disruption of cell membranes can trigger various cellular pathways, including those involved in cell death and immune responses.
Comparaison Avec Des Composés Similaires
1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) can be compared with other quaternary ammonium compounds, such as:
Tetrapropylammonium Bromide: Similar in structure but with a bromide anion instead of sulfate.
Tetrapropylammonium Hydroxide: Contains a hydroxide anion and is used as a strong base in organic synthesis.
Tetrapropylammonium Chloride: Another similar compound with a chloride anion, used in various chemical reactions.
Uniqueness:
Sulfate Anion: The presence of the sulfate anion in 1-Propanaminium, N,N,N-tripropyl-, sulfate (1:1) enhances its solubility in water and its effectiveness as a surfactant.
Applications: Its unique properties make it suitable for specific applications in chemistry, biology, and industry that other quaternary ammonium compounds may not be as effective in.
Propriétés
Formule moléculaire |
C12H28NO4S- |
|---|---|
Poids moléculaire |
282.42 g/mol |
Nom IUPAC |
tetrapropylazanium;sulfate |
InChI |
InChI=1S/C12H28N.H2O4S/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h5-12H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |
Clé InChI |
MOXJKKOSZCHGEU-UHFFFAOYSA-L |
SMILES canonique |
CCC[N+](CCC)(CCC)CCC.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


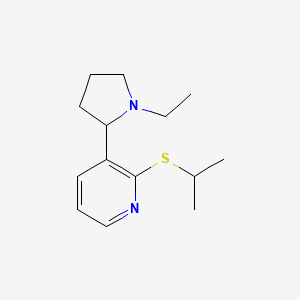


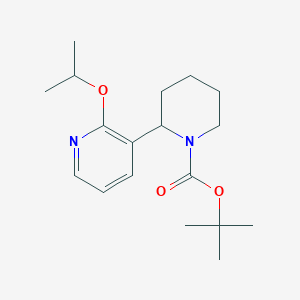
![(5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B11822439.png)

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)
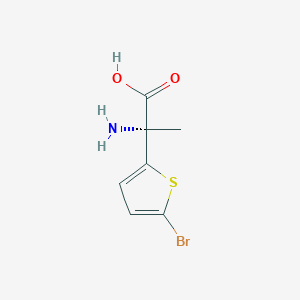
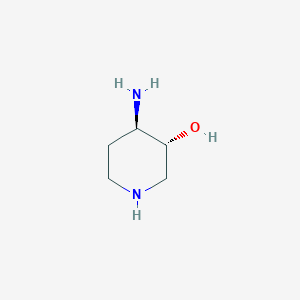

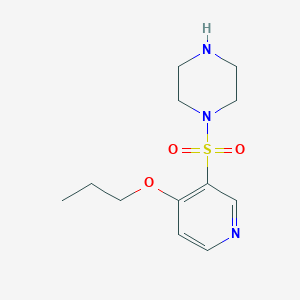

![[5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B11822486.png)
![(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822500.png)
